(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid
Overview
Description
(Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a keto group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid typically involves the bromination of 4-methoxy-4-oxo-2-butenoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the conversion of the keto group to a hydroxyl group.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Hydroxylated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: In organic synthesis, (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid serves as a versatile intermediate for the preparation of various complex molecules
Biology: The compound’s ability to undergo substitution reactions makes it useful in the modification of biomolecules. It can be used to create derivatives with enhanced biological activity or altered properties, which can be studied for potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound’s reactivity and functional group compatibility make it suitable for use in the development of new materials, including polymers and coatings. Its derivatives can be tailored for specific industrial applications, such as adhesives or protective films.
Mechanism of Action
The mechanism by which (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit enzyme activity or modulate signaling pathways, resulting in therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity to influence cellular responses.
Signaling Pathways: Interference with signaling pathways to alter cellular functions.
Comparison with Similar Compounds
(E)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid: The E-isomer of the compound, which differs in the spatial arrangement of the substituents around the double bond.
4-Methoxy-4-oxo-2-butenoic acid: A related compound lacking the bromine atom, which may exhibit different reactivity and properties.
3-Bromo-4-oxo-2-butenoic acid: A compound similar in structure but without the methoxy group, leading to variations in chemical behavior.
Uniqueness: (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and serve as a versatile intermediate makes it valuable in multiple fields of research and industry.
Properties
IUPAC Name |
(Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO4/c1-10-5(9)3(6)2-4(7)8/h2H,1H3,(H,7,8)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFFTRYCBKNAT-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C(=O)O)/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678897 | |
Record name | (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122457-36-7 | |
Record name | (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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